n1-Isopropyl-2-phenylethane-1,2-diamine

Description

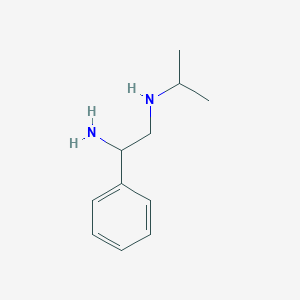

n1-Isopropyl-2-phenylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative with an isopropyl group attached to the first nitrogen (N1) and a phenyl group on the second carbon (C2) of the ethane backbone. Its molecular formula is C₁₁H₁₈N₂, and its approximate molecular weight is 178.28 g/mol (calculated based on structural analogs).

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-phenyl-N'-propan-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C11H18N2/c1-9(2)13-8-11(12)10-6-4-3-5-7-10/h3-7,9,11,13H,8,12H2,1-2H3 |

InChI Key |

KPLOCVWYJHHTAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-Isopropyl-2-phenylethane-1,2-diamine typically involves the reaction of 2-phenylethylamine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

n1-Isopropyl-2-phenylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

n1-Isopropyl-2-phenylethane-1,2-diamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of n1-Isopropyl-2-phenylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that the compound can interact with binding pockets of target proteins, influencing their function .

Comparison with Similar Compounds

Structural and Electronic Effects

N,N′-Diisopropylethane-1,2-diamine (CAS 4038-33-3)

- Substituents : Two isopropyl groups on both nitrogens.

- Key Properties : Exhibits high steric bulk, enhancing stability in vanadium(II) complexes (e.g., [VCl₂(dieda)₂], where "dieda" = N,N′-diisopropylethane-1,2-diamine). These complexes show superior thermal stability (decomposition temperature >200°C) compared to analogs with smaller substituents .

- Applications : Used in synthesizing trinuclear vanadium clusters ([V₃(µ-Cl)₃(µ₃-Cl)₂(diamine)₃]⁺), which are redox-active and relevant in materials science .

N,N′-Diphenylethane-1,2-diamine (CAS 1506-43-8)

- Substituents : Two phenyl groups on both nitrogens.

- Key Properties : Electron-withdrawing aryl groups reduce basicity and alter coordination behavior. In vanadium complexes, this diamine forms less stable structures compared to alkyl-substituted analogs, as evidenced by lower decomposition temperatures (~180°C) .

- Catalytic Performance : When used in chiral vanadium salan/salen complexes, diphenylethane-derived catalysts exhibit lower enantioselectivity (e.g., 52–65% conversion in styrene oxidation) compared to cyclohexane-1,2-diamine analogs .

Cyclohexane-1,2-diamine

- Substituents : Rigid cyclohexane backbone.

- Catalytic Performance : Cyclohexane-derived vanadium catalysts achieve higher activity (70% conversion in styrene oxidation) but lower selectivity for benzaldehyde compared to diphenylethane analogs .

1-Cyclopropyl-N²-ethyl-N²-phenylethane-1,2-diamine (CAS 1343166-12-0)

- Substituents : Cyclopropyl on N1, ethyl and phenyl on N2.

Comparative Data Table

Mechanistic and Application Insights

- For example, diisopropylethane-1,2-diamine forms vanadium complexes resistant to redox decomposition .

- Electronic Effects : Phenyl groups reduce electron density at nitrogen, weakening metal coordination. This explains the lower catalytic efficiency of diphenylethane-derived vanadium complexes compared to cyclohexane analogs .

- Pharmaceutical Potential: Structural analogs like N1-cyclopropyl-N2-phenylethane-1,2-diamine are marketed as medicinal intermediates, suggesting that the target compound could be explored for antifungal or antibacterial activity .

Biological Activity

n1-Isopropyl-2-phenylethane-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features a phenyl group attached to a carbon chain with two amine functionalities, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural characteristics enable it to modulate the activity of these targets, leading to various biological effects. Notably, it has been investigated for its role in:

- Antimicrobial Activity : Exhibiting inhibitory effects on bacterial growth.

- Anticancer Activity : Inducing apoptosis in cancer cell lines through specific signaling pathways.

Biological Activity Overview

Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research investigating the anticancer potential of this compound revealed that it induces apoptosis in various cancer cell lines through caspase activation pathways. In vitro studies showed significant reductions in cell viability at concentrations ranging from 10 to 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that the compound may have therapeutic potential in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.